Sulfamic acid, tetramethylene ester
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Overview
Description
Sulfamic acid 4-sulfamoyloxy-butyl ester: is a chemical compound known for its unique structure and properties. It is also referred to as 1,4-Butanediyl sulfamate or 4-sulfamoyloxybutyl sulfamate . This compound is part of the sulfamate family, which are derivatives of sulfamic acid. Sulfamic acid itself is a colorless, water-soluble compound with the formula H₃NSO₃ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sulfamic acid 4-sulfamoyloxy-butyl ester involves the reaction of sulfamic acid with 1,4-butanediol. The reaction typically requires a dehydrating agent to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or oleum . The reaction conditions often involve moderate temperatures and controlled environments to ensure the formation of the desired ester.
Industrial Production Methods: Industrial production of sulfamic acid 4-sulfamoyloxy-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the reaction is crucial for industrial applications, and the use of continuous flow reactors is often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: Sulfamic acid 4-sulfamoyloxy-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, alcohols, and substituted sulfamates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, sulfamic acid 4-sulfamoyloxy-butyl ester is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic processes .
Biology and Medicine: In biological and medical research, this compound is studied for its potential as an antifertility agent. It has shown promise in inhibiting certain enzymes and pathways related to fertility .
Industry: Industrially, sulfamic acid 4-sulfamoyloxy-butyl ester is used in the production of detergents, cleaning agents, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of sulfamic acid 4-sulfamoyloxy-butyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions. This inhibition can affect various biological pathways, including those involved in fertility and metabolic processes .
Comparison with Similar Compounds
Sulfamic acid: A precursor to sulfamic acid 4-sulfamoyloxy-butyl ester, known for its use in cleaning agents and descaling applications.
Sulfamide: Another derivative of sulfamic acid, used in pharmaceuticals and as a reagent in organic synthesis.
Uniqueness: Sulfamic acid 4-sulfamoyloxy-butyl ester is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Properties
CAS No. |
60548-62-1 |
---|---|
Molecular Formula |
C4H12N2O6S2 |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
4-sulfamoyloxybutyl sulfamate |
InChI |
InChI=1S/C4H12N2O6S2/c5-13(7,8)11-3-1-2-4-12-14(6,9)10/h1-4H2,(H2,5,7,8)(H2,6,9,10) |
InChI Key |
XHCZRWMTVBHWQT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOS(=O)(=O)N)COS(=O)(=O)N |
60548-62-1 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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